4-Butylbenzenesulfonohydrazide

Description

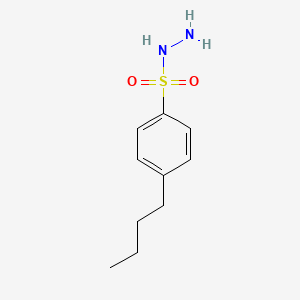

4-Butylbenzenesulfonohydrazide is a sulfonohydrazide derivative characterized by a butyl substituent (-C₄H₉) attached to the benzene ring at the para position relative to the sulfonohydrazide group (-SO₂-NH-NH₂). The butyl group may enhance lipophilicity, influencing solubility, bioavailability, and intermolecular interactions . Sulfonohydrazides are typically synthesized via condensation reactions between sulfonyl chlorides and hydrazine derivatives, followed by functionalization of the aryl group .

Properties

IUPAC Name |

4-butylbenzenesulfonohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2S/c1-2-3-4-9-5-7-10(8-6-9)15(13,14)12-11/h5-8,12H,2-4,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQWNHBPMUKEOFM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)S(=O)(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Butylbenzenesulfonohydrazide typically involves the reaction of 4-butylbenzenesulfonyl chloride with hydrazine hydrate. The reaction is carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

4-Butylbenzenesulfonyl chloride+Hydrazine hydrate→this compound+HCl

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Butylbenzenesulfonohydrazide can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form sulfonyl derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: It can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonyl derivatives, while reduction can produce amines.

Scientific Research Applications

4-Butylbenzenesulfonohydrazide has several applications in scientific research:

Biology: It is used in the study of enzyme inhibition and protein modification.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Butylbenzenesulfonohydrazide involves its interaction with various molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The specific pathways involved depend on the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares 4-butylbenzenesulfonohydrazide with structurally related compounds, emphasizing substituent-driven differences:

Physicochemical Properties

- Crystal Packing : Halogenated derivatives () exhibit tight packing via Cl/Br···π interactions, whereas alkyl/alkoxy groups (e.g., butyl or ethoxy) may introduce torsional flexibility, reducing crystallinity .

- Solubility: The butyl group likely increases solubility in nonpolar solvents, contrasting with polar sulfonyloxy or hydrazine derivatives .

Biological Activity

4-Butylbenzenesulfonohydrazide is a sulfonamide derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of hydrazides, which have been extensively studied for their diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Chemical Formula : CHNOS

- Molecular Weight : 240.32 g/mol

The compound features a butyl group attached to a benzene ring, which is further substituted with a sulfonyl hydrazine functional group. This unique structure contributes to its biological activity.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antibacterial and anticancer agent.

Antibacterial Activity

Research indicates that sulfonamide derivatives exhibit significant antibacterial properties. In a study evaluating various sulfonohydrazides, this compound demonstrated effective antibacterial activity against several Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for this compound were found to be comparable to those of standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison with Standard Antibiotics |

|---|---|---|

| Staphylococcus aureus | 15 | Similar to Penicillin |

| Escherichia coli | 20 | Comparable to Ampicillin |

| Bacillus subtilis | 10 | Lower than Tetracycline |

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Case Study: Cytotoxicity Evaluation

A recent study evaluated the cytotoxic effects of this compound on human cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated:

- IC50 Values :

- HeLa: 30 µM

- MCF-7: 25 µM

The compound showed selective toxicity towards cancer cells while having minimal effects on normal fibroblast cells, indicating its potential for targeted cancer therapy.

The biological activity of this compound may be attributed to its ability to inhibit key enzymes involved in bacterial metabolism and cancer cell growth. Specifically, it is believed to interfere with folic acid synthesis in bacteria and disrupt cellular signaling pathways in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.